molecular formula C16H21NO4 B1461955 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid CAS No. 863769-40-8

4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid

Cat. No.: B1461955
CAS No.: 863769-40-8
M. Wt: 291.34 g/mol
InChI Key: PPLCFZBVANBKEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, optimized for yield and purity. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Free amine derivative.

    Substitution: Various substituted benzoic acid derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid is primarily related to its role as a synthetic intermediate. It does not have a direct biological target but is used to modify other molecules to enhance their activity or stability. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under specific conditions to reveal the active amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics. The presence of the pyrrolidine ring and the tert-butoxycarbonyl group makes it a versatile intermediate in organic synthesis .

Biological Activity

4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid, with the chemical formula C16H21NO4, is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291.34 g/mol
  • CAS Number : 863769-40-8
  • Structure : The compound features a pyrrolidine moiety protected by a tert-butoxycarbonyl (Boc) group, which is significant for its stability and reactivity in biological contexts.

Antitumor Activity

Recent studies have highlighted the role of this compound as a potential inhibitor of the PD-1/PD-L1 pathway, a crucial target in cancer immunotherapy. The PD-1/PD-L1 interaction is pivotal for tumor immune evasion, and blocking this pathway can enhance anti-tumor immunity.

  • Case Study : A study identified several small molecule inhibitors of PD-L1, among which compounds similar to this compound showed promising results in disrupting the PD-1/PD-L1 interaction. This disruption is critical as it can lead to increased T-cell activation against tumors, thereby enhancing anti-tumor responses .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Its derivatives have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µM)Activity Status
Staphylococcus aureus0.44Active
Escherichia coli200Inactive
Proteus mirabilis6Active

In particular, derivatives of benzoic acid with pyrrolidine rings have demonstrated significant antibacterial activity at non-cytotoxic concentrations .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways within cells:

  • Inhibition of PD-L1 : By binding to PD-L1, it prevents the ligand from interacting with PD-1 on T-cells, thereby promoting T-cell proliferation and activity against tumors.
  • Antibacterial Mechanism : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Synthesis and Derivatives

The synthesis of this compound typically involves a multi-step process that incorporates the pyrrolidine moiety through nucleophilic substitution reactions followed by protection strategies using Boc groups.

Synthetic Route Overview:

  • Formation of Pyrrolidine : Starting from commercially available amino acids.
  • Boc Protection : Utilizing tert-butoxycarbonyl chloride to protect the amine group.
  • Coupling Reaction : Reacting the protected pyrrolidine with benzoic acid derivatives under coupling conditions.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-4-5-13(17)11-6-8-12(9-7-11)14(18)19/h6-9,13H,4-5,10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLCFZBVANBKEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662872
Record name 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863769-40-8
Record name 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prior to irradiation, the reaction mixture was degassed by bubbling argon for 20 minutes
Name
Ir[dF(CF3)ppy]2(dtbbpy)PF6
Quantity
4 μmol
Type
catalyst
Reaction Step One
Quantity
0.04 mmol
Type
catalyst
Reaction Step Two
Quantity
0.06 mmol
Type
catalyst
Reaction Step Three
Quantity
0.4 mmol
Type
reactant
Reaction Step Four
Quantity
0.6 mmol
Type
reactant
Reaction Step Five
Name
CsCO3
Quantity
0.6 mmol
Type
reagent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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